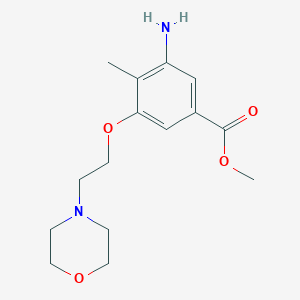
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-5-(2-morpholinoethoxy)benzoate
- Methyl 4-methyl-5-(2-morpholinoethoxy)benzoate
Uniqueness: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinoethoxy moiety provides additional versatility in chemical synthesis and potential biological interactions .
Biological Activity
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various cell lines, and interactions with biological targets.
Chemical Structure and Properties
This compound can be described by its chemical formula C15H20N2O3. The presence of the morpholinoethoxy group is significant as it may enhance solubility and biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects, including:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and topoisomerase IV, which are critical for DNA replication .
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The IC50 values for these cell lines indicate significant cytotoxicity, suggesting that it may disrupt cellular processes essential for cancer cell survival .
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Acinetobacter baumannii | 8 | |
| Pseudomonas aeruginosa | 4 | |
| Staphylococcus aureus | 16 |
Anticancer Activity
Case Studies
- Antimicrobial Efficacy : A study on the compound's efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa demonstrated that it effectively inhibited bacterial growth at sub-micromolar concentrations, highlighting its potential as an antibacterial agent in clinical settings .
- Cancer Cell Proliferation : In vitro studies on MCF-7 breast cancer cells showed that this compound significantly reduced cell viability, suggesting that it may induce apoptosis or inhibit cell cycle progression . The mechanism of action appears to involve disruption of key signaling pathways associated with cell survival.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(2-morpholin-4-ylethoxy)benzoate |
InChI |
InChI=1S/C15H22N2O4/c1-11-13(16)9-12(15(18)19-2)10-14(11)21-8-5-17-3-6-20-7-4-17/h9-10H,3-8,16H2,1-2H3 |
InChI Key |
RURACIYNDRIVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCN2CCOCC2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















